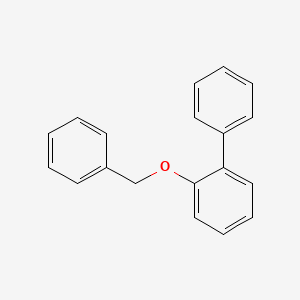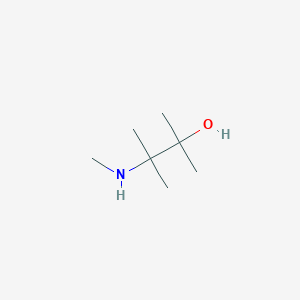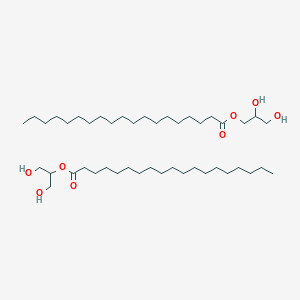
Monononadecanoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monononadecanoin, also known as glyceryl monononadecanoate, is a monoacylglycerol compound with the molecular formula C22H44O4 and a molecular weight of 372.58 g/mol . It is a monoester formed from nonadecanoic acid and glycerol. This compound is primarily used as an analytical standard in various scientific applications .
Vorbereitungsmethoden
Monononadecanoin can be synthesized through the esterification of nonadecanoic acid with glycerol. The reaction typically involves heating nonadecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid, to form the monoester . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Monononadecanoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid and glycerol.
Reduction: Reduction reactions can convert it back to its constituent alcohols and acids.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Monononadecanoin is widely used in scientific research due to its role as an analytical standard. It is used for the separation and isolation of neutral lipids from lipid mixtures into individual classes using bonded phase columns . This compound is essential in laboratories conducting food and environmental analysis to ensure compliance with regulatory limits . It is also used in the calibration and validation of analytical methods, particularly in the analysis of pesticide residues, veterinary products, and their metabolites .
Wirkmechanismus
The mechanism of action of monononadecanoin involves its interaction with lipid molecules. As a monoacylglycerol, it can integrate into lipid bilayers and affect the physical properties of membranes . This integration can influence membrane fluidity and permeability, impacting various cellular processes . The molecular targets and pathways involved include interactions with lipid transport proteins and enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Monononadecanoin is similar to other monoacylglycerols, such as monostearin (glyceryl monostearate) and monopalmitin (glyceryl monopalmitate) . These compounds share similar structures, with the primary difference being the length of the fatty acid chain. This compound has a longer fatty acid chain compared to monostearin and monopalmitin, which affects its physical properties and applications . The uniqueness of this compound lies in its specific fatty acid composition, which can influence its behavior in lipid mixtures and its suitability for certain analytical applications .
Eigenschaften
Molekularformel |
C44H88O8 |
|---|---|
Molekulargewicht |
745.2 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl nonadecanoate;2,3-dihydroxypropyl nonadecanoate |
InChI |
InChI=1S/2C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h2*21,23-24H,2-20H2,1H3 |
InChI-Schlüssel |
SNBRFGSCPLJOMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


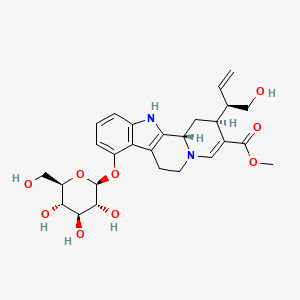
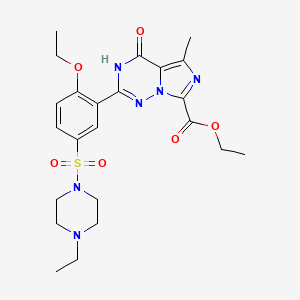
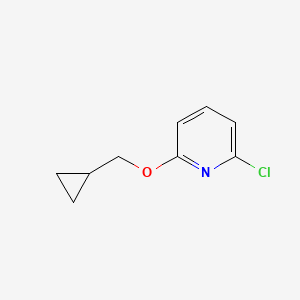

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
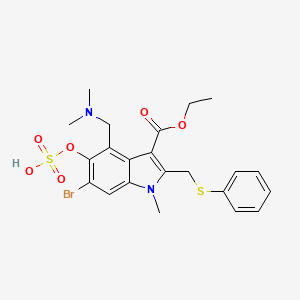
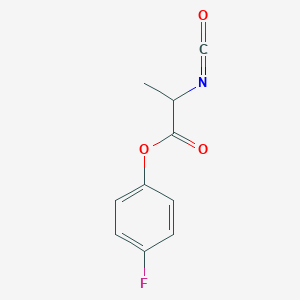
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
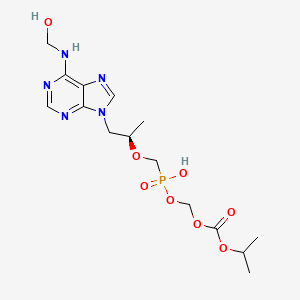
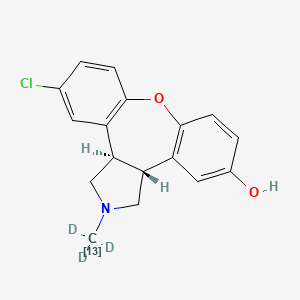
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
